In-Depth Technical Guide: Synthesis and Characterization of Disperse Orange 73
In-Depth Technical Guide: Synthesis and Characterization of Disperse Orange 73
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 73 is a monoazo disperse dye used in the textile industry for dyeing synthetic fibers, particularly polyester.[1][2] Its molecular structure, characterized by the presence of a chromophoric azo group (-N=N-) and various substituents, imparts a brilliant orange hue.[3] This guide provides a comprehensive overview of the synthesis and characterization of Disperse Orange 73, focusing on its chemical properties, detailed manufacturing protocol, and analytical characterization methods.
Chemical Identity and Physicochemical Properties
Disperse Orange 73 is chemically identified as 2-[N-(2-cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyl benzoate.[4] Key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CI Name | Disperse Orange 73 | [3] |
| CAS Number | 40690-89-9 | [5][6] |
| Molecular Formula | C₂₄H₂₁N₅O₄ | [3][5] |
| Molecular Weight | 443.45 g/mol | [3][5] |
| Appearance | Orange to reddish-brown powder | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone (B3395972) and ethanol (B145695). | [7] |
Synthesis of Disperse Orange 73
The synthesis of Disperse Orange 73 is a multi-step process involving the preparation of a coupling component followed by a diazotization-coupling reaction. The overall manufacturing method involves the diazotization of p-nitroaniline and its subsequent coupling with a benzoylated derivative of N-cyanoethyl-N-hydroxyethylaniline.[4]
Experimental Protocol
Step 1: Preparation of the Coupling Component (2-[N-(2-cyanoethyl)anilino]ethyl benzoate)
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N-cyanoethyl-N-hydroxyethylaniline is reacted with benzoyl chloride in a suitable solvent.
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The reaction mixture is stirred at a controlled temperature to facilitate the benzoylation of the hydroxyl group.
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Upon completion, the product is isolated, purified, and dried.
Step 2: Diazotization of p-Nitroaniline
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p-Nitroaniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid or sulfuric acid.
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The solution is cooled to 0-5°C in an ice bath to ensure the stability of the resulting diazonium salt.
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A pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the p-nitroaniline solution while maintaining the low temperature and stirring vigorously.
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The reaction is monitored for the complete conversion of the primary amine to the diazonium salt. The resulting diazonium salt solution is kept cold and used immediately in the next step.
Step 3: Azo Coupling Reaction
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The prepared coupling component, 2-[N-(2-cyanoethyl)anilino]ethyl benzoate, is dissolved in a suitable medium.
-
The cold diazonium salt solution from Step 2 is slowly added to the solution of the coupling component with continuous stirring, while maintaining the temperature between 0-5°C.
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The pH of the reaction mixture is carefully controlled, as the coupling reaction is pH-dependent.
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The coupling reaction results in the formation of the Disperse Orange 73 dye, which precipitates out of the solution.
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The precipitated dye is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and byproducts, and then dried.
Characterization of Disperse Orange 73
The characterization of the synthesized Disperse Orange 73 is crucial to confirm its chemical structure and purity. The following analytical techniques are typically employed.
Spectroscopic Analysis
4.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Disperse Orange 73 is expected to show characteristic absorption bands for the nitro group (NO₂), nitrile group (C≡N), ester carbonyl group (C=O), and the azo bond (-N=N-).
Experimental Protocol: A small amount of the dried dye sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (nitrile) | 2230 - 2210 |
| C=O (ester) | 1750 - 1735 |
| N=N (azo) | ~1450 |
| NO₂ (nitro) | 1550 - 1500 and 1360 - 1290 |
| C-H (aromatic) | 3100 - 3000 |
| C-O (ester) | 1300 - 1000 |
4.1.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the dye molecule and is used to determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.
Experimental Protocol: A dilute solution of Disperse Orange 73 is prepared in a suitable solvent (e.g., ethanol or acetone). The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.
| Parameter | Expected Value |
| λmax | In the visible region, corresponding to its orange color. |
4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the dye, confirming the connectivity of atoms and the chemical environment of the protons and carbon atoms.
Experimental Protocol: The dye sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Aromatic protons | Aromatic carbons |
| Aliphatic protons (-CH₂-) | Aliphatic carbons (-CH₂-) |
| Nitrile carbon (-C≡N) | |
| Carbonyl carbon (-C=O) |
4.1.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the dye and to obtain information about its structure through fragmentation patterns.
Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.
| Ion | Expected m/z |
| [M+H]⁺ | ~444.16 |
| [M+Na]⁺ | ~466.14 |
General Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of Disperse Orange 73.
Conclusion
This technical guide has outlined the synthesis and characterization of Disperse Orange 73. The synthesis is a well-established process involving diazotization and azo coupling. The characterization relies on a suite of standard analytical techniques to confirm the identity, structure, and purity of the final product. While detailed spectral data for Disperse Orange 73 is not widely published, the methodologies described herein provide a robust framework for its analysis. This information is intended to support researchers and professionals in the fields of dye chemistry and material science.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. Disperse Orange 73 Orange F-Sf 100% Disperse Dyes - Disperse Orange 73, Orange F-Sf | Made-in-China.com [m.made-in-china.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Page loading... [wap.guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Disperse Orange 73 | 40690-89-9 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
